molecular formula C7H10N2O B3103013 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one CAS No. 1430839-92-1

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one

Cat. No.: B3103013
CAS No.: 1430839-92-1
M. Wt: 138.17 g/mol
InChI Key: YZZDKGUJGZXFPD-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring with a cyclopropyl group attached. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclopropyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyridazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydropyridazine derivatives.

    Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitution, can modify the cyclopropyl or pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridazinone ring.

Scientific Research Applications

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one and its derivatives may have applications in various fields:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential use as probes or inhibitors in biochemical studies.

    Medicine: Possible development as therapeutic agents due to their biological activity.

    Industry: Use in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures.

    Cyclopropyl-Containing Compounds: Other compounds featuring cyclopropyl groups.

Uniqueness

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one may be unique in its specific combination of the cyclopropyl group and the pyridazinone ring, which could confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-2,3-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-6,8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZDKGUJGZXFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Reactant of Route 2
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Reactant of Route 3
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Reactant of Route 4
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Reactant of Route 5
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Reactant of Route 6
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one

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